N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide
Description
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide (CAS: 62347-34-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₅N₃OS . Its structure features a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an N-allylacetamide moiety.
Properties
IUPAC Name |
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-4-5-11(7(3)12)8-9-6(2)10-13-8/h4H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYEBBNZWJDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(CC=C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742466 | |
| Record name | N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62347-32-4 | |
| Record name | N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride. This reaction forms the 1,2,4-thiadiazole ring with a methyl group at the 3-position.
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Alkylation: : The thiadiazole intermediate is then alkylated using allyl bromide in the presence of a base such as potassium carbonate. This step introduces the prop-2-en-1-yl group.
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Acetylation: : Finally, the alkylated thiadiazole is reacted with acetic anhydride to form the acetamide moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the thiadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the allyl group, where halogens or other nucleophiles can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or carboxylic acids.
Reduction: Amines or reduced thiadiazole derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. Studies have indicated that compounds similar to N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide show effectiveness against various fungal strains, particularly Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.08 µmol/mL, indicating potent antifungal properties .
Anticancer Potential
There is emerging evidence suggesting that thiadiazole derivatives may possess anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected by this compound remain an area of ongoing research.
Agricultural Applications
Thiadiazole derivatives are also investigated for their potential as agrochemicals. Their ability to act as fungicides can be beneficial in crop protection against fungal pathogens. The efficacy of these compounds in field trials would be essential to confirm their practical applications in agriculture.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors in microbial or cancer cells, inhibiting their growth or inducing apoptosis.
Chemical Reactivity: Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiadiazole and acetamide groups, respectively.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Triazole-Based Acetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (e.g., 6a–6c ) share the acetamide backbone but differ in their heterocyclic core (1,2,3-triazole vs. 1,2,4-thiadiazole) . Key distinctions include:
- Electronic Properties : Thiadiazoles are more electron-deficient due to the sulfur atom, enhancing electrophilic reactivity compared to triazoles.
- Synthetic Routes : Triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , while thiadiazoles typically require cyclization of thioamides or thioureas.
- Biological Interactions : Triazoles often participate in hydrogen bonding or metal coordination, whereas thiadiazoles may exhibit stronger enzyme inhibition (e.g., methazolamide derivatives in carbonic anhydrase inhibition ).
Methazolamide Metabolites
Methazolamide (MZA), a carbonic anhydrase inhibitor, shares a 1,3,4-thiadiazole core but differs in substituents. Its metabolite N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) highlights the impact of functional groups:
- Metabolic Stability : The allyl group may render the target compound prone to oxidative metabolism, unlike MZA’s sulfonamide, which is resistant to hydrolysis.
Dihydrothiadiazole Derivatives
The compound N-[4-acetyl-5-(2-methylprop-1-enyl)-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide features a partially saturated thiadiazole ring. Key differences include:
- Ring Planarity : The dihydrothiadiazole’s reduced aromaticity increases conformational flexibility but decreases thermal stability.
- Bioavailability : Saturation may enhance solubility but reduce target binding affinity compared to the fully aromatic thiadiazole in the target compound.
Table 1: Key Properties of Selected Compounds
Table 2: Stability and Reactivity
Crystallographic and Structural Validation
The target compound’s structure could be validated using crystallographic tools like SHELXL and ORTEP-3 , which are widely used for small-molecule refinement. Key comparisons include:
- Bond Lengths : The C–S bond in 1,2,4-thiadiazole (~1.67 Å) is shorter than in 1,3,4-thiadiazole (~1.70 Å), affecting resonance stabilization .
Biological Activity
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃OS |
| Molecular Weight | 197.257 g/mol |
| CAS Number | 62347-32-4 |
| LogP | 1.385 |
| Polar Surface Area (PSA) | 74.33 Ų |
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis, leading to cell death.
- Case Studies : In a study evaluating various thiadiazole derivatives, compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
- Research Findings : Thiadiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, compounds in this class have shown efficacy in reducing edema in animal models .
- Quantitative Data : In a dose-dependent study, certain thiadiazole compounds exhibited up to 61% inhibition of edema at higher doses compared to control treatments .
Anticancer Activity
- In Vitro Studies : Preliminary studies indicate that this compound may exhibit anticancer properties. Research on related thiadiazole compounds has shown their ability to inhibit cancer cell proliferation in various cell lines .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the thiadiazole ring enhances interaction with biological targets involved in cancer progression .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Promising |
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | High | Moderate | High |
| N-(5-Benzylthio)-1,3,4-thiadiazole derivatives | High | High | Significant |
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5–10 mol% Cu(OAc)₂ | Higher loading accelerates reaction but may increase impurities |
| Solvent Ratio | tert-BuOH:H₂O (3:1) | Aqueous phase aids in product isolation |
| Reaction Time | 6–8 hours | Prolonged time risks decomposition |
Advanced: How can structural contradictions in NMR and crystallographic data be resolved for this compound?
Methodological Answer :
Discrepancies between experimental NMR shifts and theoretical predictions often arise from solvent effects, tautomerism, or crystal packing. To resolve these:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25–60°C .
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) chemical shifts with experimental data to identify dominant conformers .
- High-Resolution X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to validate bond lengths/angles. For example, the thiadiazole ring’s puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople coordinates .
Q. Example Crystallographic Data :
| Parameter | Observed Value (Å/°) | Expected Range (Å/°) |
|---|---|---|
| C–S Bond Length | 1.68 | 1.65–1.70 |
| N–C–S Angle | 122° | 120–125° |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at 1670–1690 cm⁻¹, C–N at 1300–1320 cm⁻¹) .
- ¹H/¹³C NMR : Identify allyl protons (δ 5.2–5.8 ppm, multiplet) and thiadiazole carbons (δ 155–165 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₇H₁₀N₃OS: 200.0451; observed: 200.0448) .
Advanced: How does the metabolic stability of this compound compare to structurally related thiadiazoles?
Methodological Answer :
Metabolic pathways can be inferred from analogs like methazolamide (), which undergoes:
Glutathione conjugation at the thiadiazole sulfur.
Hydrolysis to mercapto derivatives (e.g., MSH in ).
Q. Experimental Design :
- In vitro Microsomal Assay : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS.
- Metabolite Identification : Use high-resolution MSⁿ to detect glutathione adducts (m/z shifts +305.1 Da) .
Q. Key Findings :
| Metabolic Pathway | Half-life (t₁/₂) | Major Metabolite |
|---|---|---|
| Oxidative Desulfuration | 45 min | Sulfoxide derivative |
| Glutathione Conjugation | <30 min | S-Glutathionyl adduct |
Advanced: What computational strategies predict the bioactivity of thiadiazole derivatives?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The thiadiazole ring’s sulfur often acts as a zinc-binding group .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at the 3-position enhance inhibitory activity .
Q. Docking Results :
| Derivative | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Parent Compound | -8.2 | S···Zn²+ (2.1 Å), H-bond with Thr199 |
| 4-NO₂ Analog | -9.5 | Enhanced π-π stacking with Phe131 |
Basic: How to troubleshoot low yields in thiadiazole functionalization reactions?
Q. Methodological Answer :
- Purge Solvents with N₂ : Prevent oxidation of sulfur centers.
- Optimize Catalyst : Screen Cu(I)/Cu(II) sources (e.g., CuI vs. Cu(OAc)₂). CuI often improves regioselectivity in click reactions .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate unreacted starting materials.
Advanced: What role does ring puckering play in the compound’s reactivity?
Methodological Answer :
The thiadiazole ring’s puckering parameters (q, φ) influence steric accessibility and electronic distribution. For example:
Q. Puckering Analysis :
| Conformation | q (Å) | φ (°) | Reactivity (k, s⁻¹) |
|---|---|---|---|
| Planar | 0.02 | N/A | 0.15 |
| Half-Chair | 0.35 | 45 | 0.42 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
